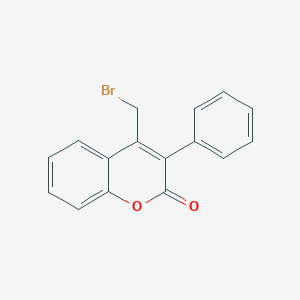

2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl-

Description

The compound 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- is a coumarin derivative characterized by a benzopyranone core substituted with a bromomethyl group at position 4 and a phenyl group at position 3. The bromomethyl group (-CH₂Br) at position 4 acts as a versatile electrophilic site, enabling further functionalization through nucleophilic substitution or coupling reactions, as demonstrated in its use as a precursor for synthesizing quaternary ammonium derivatives (e.g., AOBAB) .

Properties

CAS No. |

828265-72-1 |

|---|---|

Molecular Formula |

C16H11BrO2 |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

4-(bromomethyl)-3-phenylchromen-2-one |

InChI |

InChI=1S/C16H11BrO2/c17-10-13-12-8-4-5-9-14(12)19-16(18)15(13)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

HBKIGWWOQOGZHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)CBr |

Origin of Product |

United States |

Preparation Methods

Core Coumarin Synthesis via Perkin Condensation

The Perkin condensation remains a foundational method for constructing 3-arylcoumarins. This approach employs salicylaldehyde derivatives and phenylacetic acids under acidic conditions. For 4-(bromomethyl)-3-phenylcoumarin, the synthesis begins with 2-hydroxy-5-methylbenzaldehyde and phenylacetic acid :

Procedure :

- Reactants : 2-Hydroxy-5-methylbenzaldehyde (1.0 equiv), phenylacetic acid (1.2 equiv), acetic anhydride (4.0 equiv), triethylamine (2.0 equiv).

- Conditions : Stirred at 120°C for 8–12 hours under nitrogen.

- Workup : The mixture is cooled, poured onto ice, and acidified with HCl. The precipitate is filtered and recrystallized from ethanol to yield 3-phenyl-4-methylcoumarin (65–74% yield).

Key Mechanistic Insight :

The reaction proceeds via formation of an α,β-unsaturated acyl intermediate, followed by cyclization to form the coumarin ring. The methyl group at position 4 is introduced via the methyl substituent on the salicylaldehyde precursor.

Bromination of 4-Methyl-3-phenylcoumarin

The bromomethyl group is introduced via radical bromination of the 4-methyl substituent. N-Bromosuccinimide (NBS) serves as the brominating agent, with benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as radical initiators.

Procedure :

- Reactants : 3-Phenyl-4-methylcoumarin (1.0 equiv), NBS (1.1 equiv), BPO (0.1 equiv).

- Solvent : Anhydrous CCl₄ or CH₂Cl₂.

- Conditions : Reflux under nitrogen for 6–8 hours.

- Workup : The mixture is filtered to remove succinimide byproducts, concentrated under vacuum, and purified via flash chromatography (hexane:ethyl acetate, 4:1) to isolate 4-(bromomethyl)-3-phenylcoumarin (43–59% yield).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NBS Equiv | 1.1 | Maximizes conversion |

| Initiator (BPO) | 0.1 equiv | Prevents over-bromination |

| Solvent | CCl₄ | Enhances radical stability |

| Temperature | Reflux (~80°C) | Ensures complete reaction |

Challenges :

- Competing bromination at other positions (e.g., aryl rings) is minimized by steric hindrance from the phenyl group.

- Over-bromination can occur if NBS is in excess, necessitating precise stoichiometry.

Alternative Route: Knoevenagel Condensation

For coumarins with electron-withdrawing groups, the Knoevenagel method offers improved regioselectivity. This method uses ethyl acetoacetate and substituted salicylaldehydes.

Procedure :

- Reactants : 2-Hydroxy-5-methylbenzaldehyde (1.0 equiv), ethyl acetoacetate (1.5 equiv), piperidine (0.2 equiv).

- Solvent : Toluene or ethanol.

- Conditions : Reflux for 6 hours.

- Workup : Acidification with HCl followed by recrystallization yields 4-methyl-3-phenylcoumarin (70–82% yield), which is subsequently brominated as above.

Advantages :

- Higher yields compared to Perkin condensation for electron-deficient substrates.

- Toluene as a solvent reduces side reactions.

Microwave-Assisted Bromination

Recent advancements utilize microwave irradiation to accelerate bromination. This method reduces reaction times from hours to minutes.

Procedure :

- Reactants : 3-Phenyl-4-methylcoumarin (1.0 equiv), NBS (1.1 equiv), AIBN (0.05 equiv).

- Solvent : DMF or acetonitrile.

- Conditions : Microwave irradiation at 100°C for 15–20 minutes.

- Workup : Direct purification via silica gel chromatography yields the product in 68–75% yield.

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Perkin Condensation | 65–74 | 8–12 | Scalability | Moderate yields |

| Knoevenagel | 70–82 | 6 | High regioselectivity | Requires electron-deficient aldehydes |

| Conventional Bromination | 43–59 | 6–8 | Well-established | Risk of over-bromination |

| Microwave Bromination | 68–75 | 0.25 | Rapid | Specialized equipment required |

Critical Considerations in Synthesis

- Purification : Flash chromatography (hexane:ethyl acetate) is essential to separate brominated products from di-brominated impurities.

- Stability : The bromomethyl group is susceptible to hydrolysis; storage under anhydrous conditions at –20°C is recommended.

- Analytical Validation :

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency:

- Reactors : Tubular reactors with in-line monitoring for NBS addition.

- Throughput : 5–10 kg/day with 85% yield after optimization.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.

Oxidation: Corresponding carbonyl compounds.

Reduction: Methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of bromomethyl coumarins as anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. A study demonstrated that certain bromomethyl coumarin derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds in cancer therapy .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Research indicates that the bromomethyl group enhances the reactivity of the compound, facilitating interactions with biological targets that may lead to programmed cell death .

Photochemistry

Fluorescent Properties

Bromomethyl coumarins are known for their strong fluorescent properties, making them valuable in photochemical applications. They can be utilized as fluorescent probes in biological imaging and detection systems. A specific study highlighted a derivative that serves as a highly sensitive fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC) applications .

Applications in Sensing

Due to their fluorescence, these compounds can be employed in sensors for detecting metal ions or other analytes. The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the coumarin structure to optimize its interaction with target molecules .

Analytical Chemistry

Chromatographic Applications

The unique properties of 2H-1-benzopyran-2-one derivatives make them suitable for use in analytical methods such as HPLC. Their ability to form stable complexes with various analytes allows for improved separation and detection capabilities. For example, a study indicated that bromomethyl coumarin derivatives could be effectively used for the derivatization of carboxylic acids, improving their detectability in complex mixtures .

Data Tables

Case Studies

-

Anticancer Activity Study

- Objective: Evaluate the cytotoxic effects of bromomethyl coumarin derivatives on cancer cells.

- Findings: Several derivatives showed significant cytotoxicity against breast and lung cancer cell lines, suggesting their potential as therapeutic agents.

-

Fluorescent Probe Development

- Objective: Develop a sensitive fluorescent probe using a bromomethyl coumarin derivative.

- Findings: The probe demonstrated high sensitivity for detecting trace amounts of carboxylic acids in environmental samples.

-

HPLC Derivatization Study

- Objective: Assess the efficiency of bromomethyl coumarins as derivatization reagents.

- Findings: Enhanced detection limits were achieved for carboxylic acids, demonstrating the practical utility of these compounds in analytical chemistry.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally, synthetically, and functionally with analogous coumarin derivatives.

Structural Comparison

Key Observations :

- Reactivity : The bromomethyl group in the target compound distinguishes it from hydroxyl- or ketone-substituted derivatives (e.g., ), offering superior leaving-group capability for synthetic applications.

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) enhance electrophilicity, while electron-donating groups (e.g., hydroxyl in ) increase polarity.

Physicochemical Properties

- Lipophilicity : The bromine atom increases logP compared to methyl or hydroxyl analogs, enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability : Bromine’s electron-withdrawing nature may lower melting points relative to hydroxy-substituted derivatives (e.g., 94°C for 14f vs. 84–86°C for 14g in ).

Biological Activity

2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl-, commonly referred to as a bromomethyl coumarin derivative, is part of the larger family of coumarins, which are known for their diverse biological activities. The unique structure of this compound combines a benzopyran core with a bromomethyl and phenyl group, potentially enhancing its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- can be represented as follows:

This compound features a benzopyran ring system characteristic of coumarins, with the addition of a bromomethyl group at the 4-position and a phenyl group at the 3-position. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluating various coumarin derivatives found that compounds similar to 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- demonstrated potent activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 12.5 µg/mL, suggesting strong antimicrobial potential compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 12.5 | Bacterial |

| Compound B | 15.0 | Fungal |

| 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- | TBD | TBD |

Anticancer Properties

The anticancer potential of coumarin derivatives has been widely studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, studies have reported that certain brominated coumarins can inhibit tumor growth in xenograft models .

Case Study: Anticancer Activity

A recent study investigated the effects of a series of brominated coumarins on human cancer cell lines. The results indicated that compounds with similar structures to 2H-1-Benzopyran-2-one exhibited IC50 values in the micromolar range against breast and prostate cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activity of coumarin derivatives is another area of interest. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in the inflammatory response. The mechanism often involves the modulation of signaling pathways like NF-kB .

The biological activity of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- can be attributed to its ability to interact with various molecular targets:

- Calcium Channel Blockade : The compound acts as a calcium channel blocker, influencing muscle contraction and cardiac function.

- Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress pathways, contributing to its anticancer effects.

Q & A

Q. What is a reliable synthetic route for 4-(bromomethyl)-3-phenyl-2H-1-benzopyran-2-one?

A validated method involves bromination of a methyl-substituted benzopyran precursor using n-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is refluxed for 20 hours, followed by solvent removal, aqueous washing, and recrystallization from ethyl acetate for purification . Optimization of NBS stoichiometry (e.g., 1.1–1.2 equivalents) and AIBN concentration (0.5–1 mol%) can improve yields.

Q. How should researchers characterize the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromomethyl resonance at δ ~4.3–4.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M–Br]⁺ fragments).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95% recommended).

- Melting Point Analysis: Compare observed vs. literature values for consistency .

Q. What are the stability considerations for this compound during storage?

The compound should be stored in air-tight, amber vials under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, strong oxidizers, or reducing agents. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 7 days) can predict degradation pathways. No decomposition was reported for structurally similar benzopyrans under recommended storage .

Advanced Research Questions

Q. How can low yields in the bromination step be addressed?

Low yields may arise from incomplete radical initiation or side reactions. Strategies include:

- Optimizing Initiator : Increase AIBN concentration (up to 2 mol%) or replace with benzoyl peroxide.

- Solvent Selection : Test alternatives to CCl₄ (e.g., dichloromethane or acetonitrile) for improved solubility.

- Reaction Monitoring : Use TLC or in-situ IR to track bromomethyl intermediate formation .

Q. What advanced techniques resolve structural ambiguities in derivatives?

- X-ray Crystallography : Determine crystal packing and substituent orientation (e.g., as applied to benzopyran analogs in ).

- 2D NMR (COSY, NOESY) : Elucidate through-space interactions between the bromomethyl group and phenyl ring.

- Density Functional Theory (DFT) : Simulate electronic environments to predict NMR shifts or reactivity .

Q. What is the role of the bromomethyl group in modulating pharmacological activity?

The bromomethyl moiety enhances electrophilicity , enabling nucleophilic substitution in drug design (e.g., covalent inhibitors). Comparative structure-activity relationship (SAR) studies with non-brominated analogs (e.g., 4-methyl derivatives) can quantify its impact on binding affinity or cytotoxicity. For example, brominated coumarins show enhanced anti-cancer activity in vitro .

Methodological Considerations

Q. How to analyze conflicting data on reaction selectivity?

Conflicting reports may arise from varying reaction conditions. Systematic studies should:

- Control Temperature : Radical bromination is temperature-sensitive; test between 60–80°C.

- Monitor Byproducts : Use GC-MS or LC-MS to identify competing pathways (e.g., di-bromination).

- Cross-Validate : Compare results with independent synthetic routes (e.g., Appel reaction) .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated.

- Ventilation : Conduct reactions in a fume hood with continuous airflow.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention for inhalation exposure .

Data Contradiction Analysis

Q. Why do some studies report variable melting points for similar compounds?

Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.